Product packaging for rac Rasagiline-13C3 Mesylate(Cat. No.:CAS No. 1216757-55-9)

rac Rasagiline-13C3 Mesylate

Cat. No.: B1139350
CAS No.: 1216757-55-9
M. Wt: 270.32 g/mol
InChI Key: JDBJJCWRXSVHOQ-IZHPGBHVSA-N
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Description

Foundational Principles of Stable Isotope Incorporation

The core principle of stable isotope labeling lies in replacing one or more atoms of a molecule with their heavier, non-radioactive isotopes. creative-proteomics.com For instance, in ¹³C labeling, the naturally abundant Carbon-12 (¹²C) atom is replaced by the ¹³C isotope. alfa-chemistry.com This substitution results in a molecule with a greater molecular weight, a difference that is readily detectable by mass spectrometry. nih.gov

The synthesis of these labeled compounds can be achieved through various methods, including chemical synthesis using commercially available isotope-containing precursors. alfa-chemistry.comsymeres.com The key is that the chemical and biological properties of the labeled compound remain virtually identical to the unlabeled version, ensuring that it behaves in the same way within a biological system. creative-proteomics.com This allows researchers to confidently use the labeled compound as a tracer for its non-labeled counterpart.

Methodological Applications of 13C-Labeled Compounds in Drug Discovery

The application of ¹³C-labeled compounds, such as rac Rasagiline-¹³C₃ Mesylate, is extensive in drug discovery and development, offering profound insights into a drug's behavior. musechem.comalfa-chemistry.com

Precision Quantification in Complex Matrices

One of the primary applications of stable isotope-labeled compounds is their use as internal standards in quantitative bioanalysis, particularly in conjunction with liquid chromatography-mass spectrometry (LC-MS). scispace.comnih.gov Biological samples like plasma and urine are incredibly complex, making it challenging to accurately measure the concentration of a specific drug or metabolite. nih.gov

By adding a known amount of the ¹³C-labeled drug (the internal standard) to the sample at the beginning of the analytical process, researchers can correct for any variability that may occur during sample preparation, extraction, and analysis. scioninstruments.comlgcstandards.com Since the labeled and unlabeled compounds have nearly identical physicochemical properties, they behave similarly during these processes. scispace.comcaymanchem.com However, because of their mass difference, the mass spectrometer can distinguish between the two. nih.gov This allows for highly accurate and precise quantification of the drug in the complex biological matrix. nih.govscioninstruments.com For example, a study developing a bioanalytical method for Rasagiline (B1678815) utilized Rasagiline-¹³C₃ mesylate as an internal standard to achieve a linear quantification range of 5–12000 pg/mL in human plasma. researchgate.net

Analytical ParameterFindingReference
Internal Standard UsedRasagiline-13C3 mesylate researchgate.net
Analytical TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) researchgate.net
MatrixHuman Plasma researchgate.net
Linear Range of Quantification5–12000 pg/mL researchgate.net
Overall Recovery (Rasagiline)96.9% researchgate.net
Overall Recovery (Rasagiline-13C3 mesylate)96.7% researchgate.net

Elucidation of Metabolic Pathways

Understanding how a drug is metabolized by the body is a critical aspect of pharmaceutical research. nih.govnih.gov ¹³C-labeled compounds are invaluable tools for these investigations. alfa-chemistry.comacs.org By administering a ¹³C-labeled drug, researchers can track its transformation into various metabolites. alfa-chemistry.comnih.gov

Mechanistic Studies of Molecular Interactions

Beyond metabolism, stable isotope labeling can provide insights into the fundamental mechanisms of how a drug interacts with its biological target, such as a receptor or enzyme. alfa-chemistry.comresearchgate.net By incorporating ¹³C labels into specific positions of a drug molecule, researchers can probe the nature of the drug-target binding. symeres.com

Techniques like NMR spectroscopy can be used to study the structural changes that occur upon binding, providing detailed information about the interaction at a molecular level. symeres.com Furthermore, stable isotope tracers can be used in kinetic studies to understand how a drug affects the rates of biochemical reactions within a pathway, offering a deeper understanding of its mechanism of action. researchgate.net For instance, stable isotope labeling can be employed to measure the synthesis and degradation rates of proteins affected by a drug, providing a dynamic view of its pharmacological effect. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO3S B1139350 rac Rasagiline-13C3 Mesylate CAS No. 1216757-55-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methanesulfonic acid;N-(1,2,3-13C3)prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/i1+1,2+1,9+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBJJCWRXSVHOQ-IZHPGBHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.[13CH]#[13C][13CH2]NC1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676130
Record name Methanesulfonic acid--N-[(~13~C_3_)prop-2-yn-1-yl]-2,3-dihydro-1H-inden-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216757-55-9
Record name Methanesulfonic acid--N-[(~13~C_3_)prop-2-yn-1-yl]-2,3-dihydro-1H-inden-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Chemistry and Structural Elucidation of Rac Rasagiline 13c3 Mesylate

Strategies for Isotopic Enrichment at Defined Positions

The synthesis of rac Rasagiline-13C3 Mesylate requires the strategic introduction of three ¹³C atoms into the propargyl group of the rasagiline (B1678815) molecule. This is typically achieved by utilizing a commercially available, isotopically labeled starting material. A logical and efficient synthetic precursor for this purpose is propargyl alcohol (¹³C₃, 99%), in which all three carbon atoms are the heavy isotope of carbon. isotope.comeurisotop.com

The synthetic strategy would then involve the conversion of the hydroxyl group of the ¹³C₃-propargyl alcohol into a good leaving group, rendering it susceptible to nucleophilic attack by the primary amine of 1-aminoindan (B1206342). A common method to achieve this is the conversion of the alcohol to a halide, such as propargyl bromide, or to a sulfonate ester, like a tosylate or mesylate. For instance, propargyl alcohols can be converted to propargyl bromides under various conditions. orgsyn.org

Advanced Synthetic Routes for Stereoisomeric Control and Racemic Forms

The synthesis of rasagiline, in its racemic form, is well-documented in the patent literature. A common approach involves the N-alkylation of 1-aminoindan with a propargyl halide, such as propargyl chloride or bromide, in the presence of a base. walisongo.ac.id This reaction is generally carried out in a suitable organic solvent like acetonitrile.

For the synthesis of this compound, a similar procedure would be employed, using the ¹³C₃-labeled propargyl halide. The starting material for this synthesis is racemic 1-aminoindan, which ensures the production of the racemic mixture of the final product. The reaction proceeds via a nucleophilic substitution, where the nitrogen atom of the amino group of 1-aminoindan attacks the electrophilic carbon of the ¹³C₃-propargyl halide, displacing the halide leaving group.

It is important to note that for the intended use of this compound as an internal standard, the racemic form is often sufficient, as chromatographic methods can typically separate the analyte from other components.

Spectroscopic and Chromatographic Confirmation of Labeled Analogues

The structural confirmation of this compound relies on a combination of spectroscopic and chromatographic techniques. These methods are essential to verify the correct incorporation of the ¹³C₃ label and to ensure the purity of the final product.

Mass Spectrometry (MS): Mass spectrometry is a primary tool for confirming the isotopic enrichment of the molecule. In tandem mass spectrometry (LC-MS/MS) analysis, this compound exhibits a distinct parent ion peak corresponding to its increased molecular weight due to the three heavy carbon atoms. The protonated molecule [M+H]⁺ for Rasagiline-13C3 is observed at m/z 175.1, which is 3 units higher than the m/z of 172.1 for unlabeled rasagiline. nih.govresearchgate.net The fragmentation of the parent ion also provides structural confirmation. A common product ion for both labeled and unlabeled rasagiline is observed at m/z 117.1 (or 117.2), corresponding to a key fragment of the indane moiety. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the complete structure of the molecule. While specific ¹³C NMR data for this compound is not widely published, the ¹H NMR spectrum is expected to be very similar to that of the unlabeled compound. walisongo.ac.id The ¹³C NMR spectrum, however, would show significantly enhanced signals for the three carbon atoms of the propargyl group due to the high isotopic enrichment. The chemical shifts for the propargyl carbons in unlabeled rasagiline have been reported, and similar values would be expected for the labeled analogue. google.comwiley.com

Chromatographic Confirmation: High-Performance Liquid Chromatography (HPLC) is extensively used to determine the purity of rasagiline and its labeled analogues. Reversed-phase HPLC methods are commonly employed, often using C18 columns. iosrjournals.org For the analysis of the racemic mixture, various HPLC conditions have been developed. Chiral HPLC methods are also available for the separation of the R- and S-enantiomers of rasagiline, which can be used to confirm the racemic nature of the synthesized compound. walisongo.ac.id The use of a validated HPLC method ensures that the purity of this compound meets the stringent requirements for its use as an internal standard in quantitative bioanalysis.

Interactive Data Table: Mass Spectrometric Data for Rasagiline and its ¹³C₃-labeled Analogue

CompoundParent Ion (m/z)Product Ion (m/z)Reference(s)
Rasagiline172.1117.1 nih.govresearchgate.net
rac Rasagiline-13C3175.1117.2 nih.govresearchgate.net

Interactive Data Table: Chromatographic Conditions for Rasagiline Analysis

MethodColumnMobile PhaseDetectionReference(s)
RP-HPLCZorbax Eclipse Plus C18 (2.1 mm x 50 mm, 3.5 µm)IsocraticMS/MS iosrjournals.org
Chiral HPLCChiralpak® AGP (50 mm x 2.1 mm, 5 µm)Ammonium acetate (B1210297) and isopropyl alcohol (90:10, v/v)UV (210 nm) walisongo.ac.id

Advanced Bioanalytical Methodologies Employing Rac Rasagiline 13c3 Mesylate As an Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Preclinical Research

LC-MS/MS has become the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard like rac Rasagiline-13C3 Mesylate is fundamental to the success of these methods as it co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variations in sample preparation and instrument response. nih.govejbps.com

Development of Quantitative Assays in Biological Matrices (e.g., animal plasma, tissue homogenates)

The development of a quantitative LC-MS/MS assay for Rasagiline (B1678815) in biological matrices, such as human plasma, involves several key steps. A common approach is to use a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and the internal standard from the complex matrix. nih.govejbps.comnih.gov For instance, a method has been described using LLE with a solvent mixture of methyl tertiary butyl ether (MTBE) and dichloromethane (B109758) (DCM) (3:1, v/v). nih.gov Another validated method utilized a solid-phase extraction (SPE) technique. ejbps.com

Chromatographic separation is typically achieved on a C18 reversed-phase column. nih.govejbps.comnih.gov One method employed a Zorbax Eclipse Plus C18 column (2.1 mm × 50 mm, 3.5 μm) with an isocratic mobile phase consisting of 0.1% formic acid and methanol (B129727) (80:20, v/v) at a flow rate of 0.3 mL/min. nih.gov This setup allowed for a short run time of 3.0 minutes, with both Rasagiline and its 13C3-labeled internal standard eluting at approximately 1.2 minutes. nih.gov Detection is performed using a triple quadrupole mass spectrometer in the positive ionization mode, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. nih.govnih.gov

Method Validation for Research Applications (Specificity, Linearity, Precision, Accuracy, Recovery, Matrix Effects)

A comprehensive validation is essential to ensure the reliability of the analytical method for research applications. This process involves assessing several key parameters as per regulatory guidelines.

Specificity and Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the matrix is crucial. This is confirmed by analyzing blank plasma from multiple sources to ensure no endogenous interferences are present at the retention times of Rasagiline and this compound. nih.gov

Linearity: The linearity of an assay is its ability to elicit test results that are directly proportional to the concentration of the analyte. For Rasagiline, a linear range of 5–12000 pg/mL in human plasma has been established, with a correlation coefficient (r²) greater than 0.99. nih.govijpacr.com Another method demonstrated linearity over a concentration range of 0.015–18.233 ng/mL. ejbps.com

Precision and Accuracy: Precision refers to the closeness of agreement among a series of measurements, while accuracy indicates the closeness of the mean test results to the true value. Validated methods for Rasagiline have shown intra-run and inter-run precision values (expressed as relative standard deviation or %RSD) to be within 1.3%–2.9% and 1.6%–2.2%, respectively. nih.govijpacr.com Accuracy is typically within acceptable limits, for example, ±6.4% in terms of relative error (RE). nih.gov

Validation Parameters for an LC-MS/MS Assay of Rasagiline Using this compound Internal Standard nih.govijpacr.com
ParameterFinding
Linearity Range5–12000 pg/mL
Intra-run Precision (%RSD)1.3%–2.9%
Inter-run Precision (%RSD)1.6%–2.2%
Overall Recovery (Rasagiline)96.9%
Overall Recovery (Rasagiline-13C3 Mesylate)96.7%

Integration into Pharmacokinetic and Metabolite Profiling Studies

Validated LC-MS/MS methods utilizing this compound as an internal standard are readily applied to pharmacokinetic studies. nih.gov Following the administration of Rasagiline, blood samples can be collected at various time points, and the plasma concentrations of the drug can be accurately determined. These data are then used to calculate key pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and the area under the concentration-time curve (AUC).

Rasagiline is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, to form metabolites such as (R)-1-aminoindan. wikipedia.org While the focus of this article is on the parent compound's analysis, it is noteworthy that LC-MS/MS methods can be adapted for the simultaneous quantification of Rasagiline and its major metabolites, which is crucial for a comprehensive understanding of its disposition in the body. researchgate.net The use of a stable isotope-labeled internal standard is paramount in such studies to ensure the accurate quantification necessary for reliable pharmacokinetic modeling. nih.govijpacr.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. While less common than LC-MS/MS for routine bioanalysis of drugs like Rasagiline due to potential requirements for derivatization, GC-MS methods have been reported. researchgate.netglobalresearchonline.net Derivatization is often necessary to improve the volatility and thermal stability of the analyte, but this can add complexity and time to the sample preparation process. researchgate.net

The use of this compound as an internal standard in GC-MS would be theoretically beneficial for the same reasons as in LC-MS/MS—to correct for variability in extraction and derivatization steps, as well as injection and ionization. However, specific applications detailing the use of this compound in a fully validated GC-MS bioanalytical method are not extensively documented in recent literature. Predicted GC-MS spectra for non-derivatized Rasagiline are available and can serve as a guide for method development.

High-Performance Thin-Layer Chromatography (HPTLC) in Analytical Research

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers advantages such as high sample throughput and low operating costs. It has been successfully applied to the analysis of Rasagiline Mesylate in bulk drug and pharmaceutical formulations. scispace.comresearchgate.net

In a typical HPTLC method for Rasagiline, separation is achieved on silica (B1680970) gel 60 F254 plates. scispace.com One study utilized a mobile phase of butanol-methanol-water (6:1:2, v/v/v), which resulted in a compact spot for Rasagiline Mesylate with an Rf value of 0.76 ± 0.01. scispace.comresearchgate.net Densitometric analysis is commonly performed at a wavelength of 254 nm. scispace.com Such methods have been validated according to ICH guidelines for parameters including linearity, precision, accuracy, and robustness. scispace.comresearchgate.net For instance, a linear relationship between peak area and the amount of Rasagiline Mesylate has been demonstrated in the range of 100–350 ng/band. scispace.comresearchgate.net

While HPTLC is a valuable tool for quality control and stability studies, its application in bioanalysis is less common than LC-MS/MS due to lower sensitivity and the challenges of direct analysis in complex biological matrices. The use of an internal standard like this compound in HPTLC is not a standard practice, as quantification is based on the direct densitometric measurement of the analyte spot against a calibration curve.

Parameters for an HPTLC Method for Rasagiline Mesylate Analysis scispace.comresearchgate.net
ParameterDetails
Stationary PhaseSilica gel 60 F254 plates
Mobile PhaseButanol:Methanol:Water (6:1:2, v/v/v)
Rf Value0.76 ± 0.01
Detection Wavelength254 nm
Linearity Range100–350 ng/band

Preclinical Pharmacokinetic and Biotransformation Research of Rasagiline and Its Labeled Analogues

In Vitro Metabolic Investigations

Role of Cytochrome P450 Isoenzymes (e.g., CYP1A2) in Drug Metabolism

In vitro studies have consistently identified the cytochrome P450 (CYP) system as the primary driver of rasagiline (B1678815) metabolism, with CYP1A2 being the major isoenzyme responsible for its biotransformation. drugbank.comeuropa.euebmconsult.comsahpra.org.zafda.govgoogle.com This has been confirmed through experiments using human liver microsomes and by observing the impact of specific CYP inhibitors. europa.euebmconsult.comsahpra.org.za For instance, co-administration with ciprofloxacin, a potent inhibitor of CYP1A2, led to an 83% increase in the area under the curve (AUC) for rasagiline, highlighting the significant role of this enzyme in its clearance. europa.euebmconsult.comsahpra.org.zamedsinfo.com.au Conversely, theophylline, a substrate of CYP1A2, did not affect the pharmacokinetics of rasagiline when co-administered. europa.eueuropa.eu

While CYP1A2 is the principal enzyme, other CYP isoenzymes are likely involved to a lesser extent. wikipedia.orgnih.govresearchgate.net However, in vitro studies have shown that at therapeutic concentrations, rasagiline is unlikely to cause clinically significant interference with substrates of major CYP450 enzymes, including CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4, and CYP4A. ebmconsult.comfda.goveuropa.eu The metabolism of rasagiline proceeds mainly through two pathways: N-dealkylation and/or hydroxylation. europa.euebmconsult.comsahpra.org.zafda.govgoogle.com Genetic variations in CYP1A2 have been shown to modify exposure to rasagiline, with some studies indicating that individuals with certain variants may metabolize the drug at different rates. wikipedia.orgisrctn.comnih.gov

Identification and Characterization of Novel Metabolites Using Labeled Standards (e.g., 1-aminoindan (B1206342), 3-hydroxy-N-propargyl-1-aminoindan)

The use of isotopically labeled standards, such as rac Rasagiline-13C3 Mesylate, has been instrumental in the identification and characterization of its metabolites. researchgate.netnih.govfrontiersin.org The primary metabolic pathways of rasagiline, N-dealkylation and hydroxylation, lead to the formation of several key metabolites. europa.euebmconsult.comsahpra.org.zafda.govgoogle.com

The major metabolite formed through N-dealkylation is (R)-1-aminoindan. europa.euebmconsult.comsahpra.org.zafda.govgoogle.comwikipedia.orgnih.govresearchgate.netresearchgate.netresearchgate.net This metabolite is considered active but is not a monoamine oxidase-B (MAO-B) inhibitor. sahpra.org.zanih.govresearchgate.nethpfb-dgpsa.ca Hydroxylation of rasagiline results in the formation of 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI) and 3-hydroxy-1-aminoindan (3-OH-AI). europa.euebmconsult.comsahpra.org.zafda.govgoogle.comwikipedia.orgresearchgate.netresearchgate.net Following their formation, these metabolites, along with the parent drug, undergo glucuronide conjugation, which is a major elimination pathway. drugbank.comebmconsult.comsahpra.org.zafda.govgoogle.comeuropa.euwikipedia.orgnih.govhres.cafda.gov The utilization of labeled compounds like Rasagiline-13C3 in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for precise quantification of the parent drug and its metabolites in biological matrices such as human plasma. researchgate.netnih.govfrontiersin.org

Table 1: Major Metabolites of Rasagiline

MetaboliteFormation PathwayKey Characteristics
(R)-1-aminoindanN-dealkylationMajor active metabolite, not a MAO-B inhibitor. sahpra.org.zawikipedia.orgnih.govresearchgate.nethpfb-dgpsa.ca
3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI)HydroxylationOne of the primary hydroxylation products. europa.euebmconsult.comsahpra.org.zafda.govgoogle.comwikipedia.orgresearchgate.netresearchgate.net
3-hydroxy-1-aminoindan (3-OH-AI)HydroxylationAnother primary hydroxylation product. europa.euebmconsult.comsahpra.org.zafda.govgoogle.comwikipedia.orgresearchgate.netresearchgate.net

In Vivo Disposition Studies in Animal Models

Absorption and Distribution Patterns in Relevant Tissues

In vivo studies in animal models have shown that rasagiline is rapidly absorbed and extensively distributed to various tissues. nih.govunboundmedicine.commedsinfo.com.au Following oral administration, it readily crosses the blood-brain barrier. unboundmedicine.commedscape.com Studies using 14C-labeled rasagiline in rats demonstrated that radioactivity peaks in most tissues, including the brain, liver, and intestines, between 0.25 and 0.5 hours after administration. nih.gov

The volume of distribution is large, indicating that tissue binding of rasagiline exceeds its binding to plasma proteins. ebmconsult.comsahpra.org.zafda.govfda.govfda.goveuropa.eu In rats, persistence of radioactivity for up to 24 hours was observed in the eyes, skin, and arterial walls of pigmented animals. nih.gov Plasma protein binding of rasagiline in animals is reported to be in the range of 70% to 90%. nih.gov In humans, plasma protein binding is approximately 88-94%, with 61-63% binding to albumin. drugbank.comebmconsult.comfda.govwikipedia.orgfda.govfda.govdrugs.com

Excretion Pathways and Mass Balance Studies

Mass balance studies using 14C-labeled rasagiline have elucidated its excretion pathways. drugbank.comebmconsult.comsahpra.org.zafda.goveuropa.eunih.govhres.cafda.gov Following oral administration, the majority of the dose is eliminated via the urine, with a smaller portion excreted in the feces. drugbank.comebmconsult.comsahpra.org.zafda.goveuropa.eunih.govhres.cafda.govdrugs.com

In a study over 7 days, approximately 62% of the total dose was recovered in the urine and 7% in the feces, with a total recovery of 84% of the dose over 38 days. drugbank.comebmconsult.comfda.govfda.gov Another study reported similar findings with 62.6% of the dose in urine and 21.8% in feces, for a total recovery of 84.4%. europa.eusahpra.org.zaeuropa.eu Less than 1% of rasagiline is excreted as the unchanged drug in the urine, indicating that it undergoes almost complete biotransformation prior to excretion. drugbank.comeuropa.euebmconsult.comsahpra.org.zafda.goveuropa.euwikipedia.orgfda.govunboundmedicine.com The primary elimination pathway is glucuronide conjugation of rasagiline and its metabolites, followed by urinary excretion. drugbank.comebmconsult.comfda.govgoogle.comnih.govhres.cafda.gov

Table 2: Excretion of 14C-labeled Rasagiline

Excretion RoutePercentage of Dose Recovered
Urine~62-63% drugbank.comeuropa.euebmconsult.comsahpra.org.zafda.goveuropa.euhres.cafda.govdrugs.com
Feces~7-22% drugbank.comeuropa.euebmconsult.comsahpra.org.zafda.goveuropa.euhres.cafda.govdrugs.com

Species-Specific Pharmacokinetic Profiles

Pharmacokinetic profiles of rasagiline have been characterized in various animal models and have shown some species-specific differences. In rats, a daily dose of 0.05 mg/kg of rasagiline mesylate was sufficient to inhibit over 90% of brain MAO-B activity. A study in Wistar rats comparing a pure drug formulation to mucoadhesive microspheres showed different pharmacokinetic parameters. ukaazpublications.com

In a study with albino and pigmented rats, tissue distribution of 14C-rasagiline showed persistence in pigmented tissues. nih.gov Reproductive toxicology studies in rats and rabbits established no observed adverse effect levels (NOAEL) at doses significantly higher than the human therapeutic dose. hpfb-dgpsa.ca

Pharmacokinetic studies in healthy human volunteers have also been conducted to assess the impact of genetic variations and factors like smoking on rasagiline metabolism. isrctn.comnih.govnih.gov For instance, a study in healthy Chinese volunteers established the bioequivalence of two different rasagiline mesylate tablets. nih.gov These studies, often utilizing labeled internal standards like rasagiline-13C3, provide crucial data for understanding the drug's behavior in different populations. researchgate.netnih.govfrontiersin.org

Pharmacodynamic Markers and Mechanistic Insights in Preclinical Models

Rasagiline, a potent and irreversible inhibitor of monoamine oxidase-B (MAO-B), demonstrates significant pharmacodynamic effects in various preclinical models, primarily through its influence on dopamine (B1211576) levels and its neuroprotective properties. wikipedia.orgeuropa.eu These effects are attributed to both its MAO-B inhibitory activity and other independent mechanisms. medscape.commdpi.com

Rasagiline's primary mechanism of action is the selective and irreversible inhibition of MAO-B, an enzyme crucial for the breakdown of dopamine in the brain. wikipedia.orgnih.gov By inhibiting MAO-B, rasagiline leads to an increase in extracellular dopamine levels in the striatum. europa.eufda.goveuropa.eu This elevation in dopamine and subsequent enhanced dopaminergic activity are believed to be the foundation of its beneficial effects in models of dopaminergic motor dysfunction. europa.eufda.goveuropa.eu

In preclinical studies, rasagiline has been shown to be a more potent MAO-B inhibitor than selegiline (B1681611), another MAO-B inhibitor. nih.gov In rats, rasagiline demonstrated over 90% inhibition of brain MAO-B activity at a dose ten times lower than an equipotent dose of selegiline. openaccessjournals.com Chronic administration of rasagiline to rats for 21 days resulted in increased dopamine levels in the striatal microdialysate. nih.gov Similarly, in aged mice, chronic treatment with rasagiline increased brain dopamine levels. frontiersin.org

The inhibition of MAO-B by rasagiline is irreversible and has been observed in both healthy subjects and Parkinson's disease patients, with platelet MAO-B inhibition lasting for at least one week after the final dose. fda.gov This sustained inhibition contributes to the prolonged pharmacodynamic effects of the drug.

Interactive Table: Effect of Rasagiline on Dopamine and Related Markers in Preclinical Models

Model Rasagiline Dose/Concentration Key Findings Reference
RatsChronic administration (21 days)Increased striatal microdialysate dopamine. nih.gov
Aged Mice0.2 mg/kg daily for 3 weeksIncreased brain levels of dopamine and reduced DOPAC. frontiersin.org
RatsSelective MAO-B-inhibitory doseDid not modify dopamine levels in initial studies. frontiersin.org
Rats (with subchronic administration)Not specifiedIncreases levels of dopamine in striatal microdialysate. nih.gov

Neuroprotective and Anti-apoptotic Properties

Beyond its impact on dopamine metabolism, rasagiline exhibits significant neuroprotective and anti-apoptotic properties that are independent of its MAO-B inhibitory action. medscape.commdpi.comnih.gov These effects have been observed in a variety of in vitro and in vivo models. medscape.comnih.gov

Several mechanisms are proposed to underlie rasagiline's neuroprotective effects:

Modulation of Apoptotic Proteins: Rasagiline's propargylamine (B41283) moiety is crucial for its anti-apoptotic actions. alzdiscovery.org It has been shown to upregulate the anti-apoptotic protein Bcl-2 and downregulate pro-apoptotic proteins like Bax. medscape.comalzdiscovery.org

Mitochondrial Protection: Rasagiline can inhibit the mitochondrial permeability transition pore-mediated calcium efflux, a key event in apoptosis. alzdiscovery.org It also helps maintain mitochondrial function and homeostasis. mdpi.com

Antioxidant Activity: The compound has demonstrated antioxidant properties by increasing the expression of antioxidant enzymes such as superoxide (B77818) dismutase and catalase. medscape.com

Induction of Neurotrophic Factors: Rasagiline has been shown to increase the expression of neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). mdpi.comnih.gov

In a rodent model of Parkinson's disease using 6-hydroxydopamine (6-OHDA), chronic administration of rasagiline markedly increased the survival of dopaminergic neurons in the substantia nigra. nih.gov Similarly, in a transgenic mouse model of multiple system atrophy, rasagiline treatment led to a significant reduction in neuronal loss in several brain regions, including the striatum and substantia nigra pars compacta. nih.gov

The neuroprotective effects of rasagiline are more potent than those of selegiline and are observed even at concentrations below the threshold for MAO-B inhibition. medscape.com Furthermore, the S-enantiomer of rasagiline, which is a much weaker MAO-B inhibitor, exhibits similar neuroprotective properties, supporting the notion of an MAO-B independent mechanism. medscape.comopenaccessjournals.com

Interactive Table: Neuroprotective Effects of Rasagiline in Preclinical Models

Model Key Findings Reference
Rodent model of Parkinson's disease (6-OHDA)Markedly increased survival of dopaminergic neurons in the substantia nigra. nih.gov
Transgenic mouse model of multiple system atrophySignificant reduction of neuronal loss in striatum, substantia nigra pars compacta, and other brain regions. nih.gov
MPTP animal models of Parkinson's diseaseAttenuates MPTP-induced neurotoxicity. medscape.comopenaccessjournals.com
Rat model of anoxia-induced damageImprovement in memory and learning tasks. medscape.com

Modulation of Neurotrophic Factors

A significant aspect of rasagiline's mechanism of action involves the modulation of crucial neurotrophic factors, which are proteins essential for the growth, survival, and differentiation of neurons. nih.govparkinsons.org.uk

Brain-Derived Neurotrophic Factor (BDNF): Rasagiline treatment has been shown to increase levels of BDNF. nih.gov In aged mice, rasagiline elevated levels of BDNF and its receptor, TrkB. alzdiscovery.org Studies in a double lesion model of Parkinson's disease also demonstrated that both rasagiline and its primary metabolite, aminoindan, significantly increased BDNF levels in the hippocampus and striatum. rasagiline.com Furthermore, rasagiline has been found to inhibit the association between α-synuclein and TrkB, thereby restoring BDNF/TrkB neurotrophic signaling. pnas.org

Glial Cell Line-Derived Neurotrophic Factor (GDNF): Rasagiline has been reported to enhance the expression of GDNF at both the mRNA and protein levels in neuroblastoma cells. nih.govnih.gov This effect appears to be dependent on the propargyl moiety of the rasagiline molecule, as its analogue without this group, aminoindan, did not produce the same effect. nih.gov The induction of GDNF by rasagiline is thought to be mediated through the activation of the NF-kappaB transcription factor. nih.gov

The induction of these neurotrophic factors by rasagiline may contribute to its neuroprotective and potential disease-modifying effects by suppressing apoptosis and promoting neuronal survival. nih.gov

Interactive Table: Effect of Rasagiline on Neurotrophic Factors

Neurotrophic Factor Model Key Findings Reference
Brain-Derived Neurotrophic Factor (BDNF)Aged miceIncreased levels of BDNF and its receptor, TrkB. alzdiscovery.org
Brain-Derived Neurotrophic Factor (BDNF)Double lesion model of Parkinson's diseaseSignificantly increased BDNF levels in the hippocampus and striatum. rasagiline.com
Glial Cell Line-Derived Neurotrophic Factor (GDNF)Neuroblastoma SH-SY5Y cellsIncreased protein and mRNA levels of GDNF. nih.gov
BDNF and GDNFIn vitro studiesEnhanced expression levels. nih.gov

Molecular and Cellular Neurobiology of Rasagiline in Preclinical Models

Biochemical Mechanisms of Monoamine Oxidase B (MAO-B) Inhibition

Rasagiline (B1678815) is a potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B). dovepress.comnih.govwikipedia.org Its primary action involves blocking the metabolic degradation of dopamine (B1211576), thereby increasing its availability in the brain. wikipedia.orgdavisphinneyfoundation.org The isotopic labeling in rac-Rasagiline-13C3 Mesylate allows for detailed tracking of its metabolic fate in biochemical studies. scbt.com

Irreversible Binding Kinetics and Selectivity Profiles (in vitro, ex vivo animal brain)

Rasagiline binds covalently to the N5 nitrogen of the flavin residue of the MAO-B enzyme, leading to its irreversible inactivation. rmmj.org.ilnih.gov This irreversible binding is a key feature of its mechanism, ensuring a sustained inhibitory effect.

In vitro studies have demonstrated the high potency and selectivity of rasagiline for MAO-B. In rat brain homogenates, the IC50 value for MAO-B inhibition by rasagiline was determined to be 4.43 nM, compared to 412 nM for MAO-A, indicating a high degree of selectivity for MAO-B. nih.govresearchgate.net The racemic form, AGN1135 (of which rac-Rasagiline-13C3 Mesylate is an isotopically labeled version), is also a highly potent and selective irreversible inhibitor of MAO-B. nih.gov In contrast, the S-enantiomer is significantly less active. nih.gov While rasagiline's potency for MAO-B inhibition is similar to selegiline (B1681611) in vitro, it is 3 to 15 times more potent in vivo. nih.govopenaccessjournals.com

Ex vivo studies in animal brains confirm the potent and selective inhibition of MAO-B by rasagiline. A single dose of rasagiline in rats resulted in ED50 values for MAO-B inhibition in the brain of 0.1 mg/kg, whereas the ED50 for MAO-A inhibition was 6.48 mg/kg. nih.govnih.gov Chronic administration over 21 days further highlighted its selectivity, with an ED50 value of 0.013 mg/kg for brain MAO-B inhibition. nih.govnih.gov Therapeutic doses can achieve over 95% inhibition of brain MAO-B with minimal effect on MAO-A. rmmj.org.ilnih.gov

ParameterValueTissue/ModelReference
In Vitro IC50 (MAO-B) 4.43 ± 0.92 nMRat Brain nih.gov
In Vitro IC50 (MAO-A) 412 ± 123 nMRat Brain nih.gov
Ex Vivo ED50 (MAO-B) 0.1 ± 0.01 mg/kgRat Brain (single dose) nih.gov
Ex Vivo ED50 (MAO-A) 6.48 ± 0.81 mg/kgRat Brain (single dose) nih.gov
Ex Vivo ED50 (MAO-B) 0.013 ± 0.001 mg/kgRat Brain (chronic) nih.gov

Impact on Neurotransmitter Systems Beyond Dopamine

While the primary effect of rasagiline is on the dopaminergic system, preclinical studies suggest influences on other neurotransmitter systems. In aged mice, rasagiline treatment increased not only striatal dopamine but also serotonin (B10506) levels. alzdiscovery.org Pathological changes in Parkinson's disease are not limited to dopaminergic neurons but also involve noradrenergic, cholinergic, and serotonergic systems. nih.gov By inhibiting MAO-B, rasagiline may indirectly affect the metabolism of other monoamines. For instance, the buildup of β-phenylethylamine, a substrate for MAO-B, can inhibit the plasma membrane dopamine transporter (DAT), which could contribute to its therapeutic effects. rmmj.org.ilnih.gov Some research also points to a potential influence on acetylcholine (B1216132) transmission as part of its neuroprotective mechanism. davisphinneyfoundation.org

Neuroprotective and Neurorestorative Mechanisms in Preclinical Contexts

Beyond its symptomatic effects through MAO-B inhibition, rasagiline exhibits significant neuroprotective and potentially neurorestorative properties in various preclinical models. nih.govnih.govcore.ac.uk These effects are often attributed to mechanisms independent of MAO-B inhibition and are linked to its propargylamine (B41283) moiety. nih.govmedscape.com

Effects on Mitochondrial Homeostasis and Bioenergetics (e.g., mitochondrial permeability transition pore)

Rasagiline plays a crucial role in maintaining mitochondrial health and function. nih.govnih.gov It has been shown to prevent the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the mitochondrial membrane whose opening is a critical step in initiating apoptosis. alzdiscovery.orgnih.govtandfonline.commdpi.com By inhibiting the mPTP opening, rasagiline prevents the collapse of the mitochondrial membrane potential, mitochondrial swelling, and the subsequent release of pro-apoptotic factors. alzdiscovery.orgmedscape.comnih.gov

In cell culture models, rasagiline suppressed membrane permeabilization in isolated mitochondria induced by neurotoxins and oxidative stress. alzdiscovery.org It was also found to attenuate mitochondrial dysfunction by improving ATP synthesis. mdpi.com For instance, rasagiline caused a significant increase in ATP levels in a concentration-dependent manner. mdpi.com

Preclinical ModelKey Findings on Mitochondrial HomeostasisReference
Cell Culture Models Suppresses neurotoxin- and oxidative stress-induced membrane permeabilization in isolated mitochondria. alzdiscovery.org
SH-SY5Y Cells Inhibited mitochondrial calcium efflux through the mPTP in a dose-dependent manner. alzdiscovery.org
Cellular Models Prevents PK11195-induced mPTP formation and subsequent apoptosis. mdpi.com
Various Models Attenuates mitochondrial dysfunction by improving ATP synthesis. mdpi.com

Antioxidant and Anti-inflammatory Properties

Rasagiline possesses antioxidant properties that contribute to its neuroprotective effects. alzdiscovery.orgbiomedpharmajournal.org The inhibition of MAO-B itself reduces the production of reactive oxygen species (ROS) that are generated during the oxidative deamination of dopamine. nih.gov Beyond this, the propargylamine structure of rasagiline is believed to have direct free-radical scavenging capabilities. nih.gov

Furthermore, chronic treatment with rasagiline can induce the expression of endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase. medscape.comnih.govnih.gov In various preclinical models, rasagiline has been shown to protect against oxidative stress induced by different toxins. core.ac.ukbiomedpharmajournal.org

Regulation of Trophic Factors and Synaptic Plasticity

The neurobiological effects of rasagiline, the active moiety in rac Rasagiline-13C3 Mesylate, extend beyond its primary mechanism of monoamine oxidase-B (MAO-B) inhibition. Preclinical studies have identified its significant role in modulating neurotrophic factors and synaptic plasticity, which are crucial for neuronal survival, function, and adaptation. These actions are considered central to its potential disease-modifying effects. nih.gov

Rasagiline has been shown to induce the expression of several key neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). nih.govmdpi.com In various cellular and animal models, treatment with rasagiline leads to an upregulation of these factors. mdpi.com This induction is associated with the activation of pro-survival signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which helps suppress apoptosis and promote neuronal rescue. nih.govresearchgate.net For instance, studies in neuroblastoma SH-SY5Y cells demonstrate that rasagiline can increase GDNF levels. researchgate.net The induction of these neuroprotective genes by rasagiline in neuronal cells appears to be mediated by MAO-A, highlighting a complex mechanism that is independent of its MAO-B catalytic activity inhibition. mdpi.com

In addition to its influence on trophic factors, rasagiline affects synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is fundamental to learning and memory. Research indicates that rasagiline can modulate the molecular composition of the postsynaptic density at glutamatergic synapses. unimi.it Specifically, in acute hippocampal and corticostriatal slices, rasagiline treatment has been found to reduce the synaptic levels of the NR2A-containing NMDA receptor subunits. unimi.it In hippocampal slices, it also decreases the presence of GluR1-containing AMPA receptors at the synapse. unimi.it These modifications of ionotropic glutamate (B1630785) receptors suggest a mechanism for refining synaptic communication and potentially protecting against excitotoxicity. unimi.it

However, the effects of rasagiline on functional measures of synaptic plasticity, such as long-term potentiation (LTP), are less clear and may be context-dependent. Some studies using mouse models of Parkinson's disease (MPTP-induced) have reported that rasagiline, unlike the related compound selegiline, failed to restore impaired LTP in the medial prefrontal cortex. frontiersin.orgnih.gov Similarly, in a genetic mouse model (PINK1+/-), rasagiline did not rescue LTP deficits in medium spiny neurons, whereas selegiline did. researchgate.net These findings suggest that the impact of rasagiline on synaptic plasticity may be distinct from other MAO-B inhibitors and could vary across different brain regions and pathological conditions.

Table 1: Effects of Rasagiline on Neurotrophic Factors in Preclinical Models

Model System Neurotrophic Factor Observed Effect Reference
Cellular and Animal Models BDNF and GDNF Induction of expression mdpi.com
Neuroblastoma SH-SY5Y Cells GDNF Increased levels researchgate.net
MPTP-lesioned Mice BDNF and GDNF Induction of mRNA and protein expression spandidos-publications.com

In Vitro Disease Models for Neurodegeneration

The neuroprotective properties of the rasagiline molecule have been extensively investigated using various in vitro models that replicate key pathological aspects of neurodegenerative diseases. These cellular models are instrumental in dissecting the molecular mechanisms underlying its protective effects against neuronal insults.

Cellular Models of Oxidative Stress and Apoptosis (e.g., PC12 cells)

Rasagiline demonstrates robust protective effects in cellular models of oxidative stress and apoptosis, which are common pathological features in neurodegeneration. Its anti-apoptotic action is attributed to at least two primary mechanisms: direct interaction with the mitochondrial apoptotic cascade and regulation of pro-survival gene expression. openaccessjournals.com

In models utilizing neurotoxins to induce cell death, rasagiline has been shown to prevent apoptosis. mdpi.com It upregulates the expression of anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2 and Bcl-xL, while downregulating pro-apoptotic members like Bad and Bax. mdpi.com This shift in the balance of apoptotic regulators helps to preserve mitochondrial integrity and prevent the activation of caspases, the executioner enzymes of apoptosis. mdpi.comresearchgate.net Studies using human neuroblastoma SH-SY5Y cells have shown that rasagiline can protect against apoptosis induced by various toxins, including endogenous dopaminergic neurotoxins. researchgate.net This protection is linked to the upregulation of the tyrosine kinase receptor (Trk)-PI3K-Akt survival pathway. researchgate.net

The propargylamine moiety, a core structural component of rasagiline, is believed to be crucial for these anti-apoptotic and neuroprotective activities, which are often independent of the compound's MAO-B inhibitory function. nih.govopenaccessjournals.com

Table 2: Anti-Apoptotic Effects of Rasagiline in Cellular Models

Cellular Model Key Finding Regulated Proteins Pathway Implicated Reference
Various Neuronal Cultures Prevents toxin-induced apoptosis Upregulates Bcl-2, Bcl-xL; Downregulates Bad, Bax Mitochondrial Apoptotic Cascade mdpi.comopenaccessjournals.com
Human Neuroblastoma SH-SY5Y Protects against neurotoxin-induced apoptosis - Trk-PI3K-Akt Pathway researchgate.net

Alpha-Synucleinopathy Models

Alpha-synuclein (B15492655) (α-synuclein) aggregation is a central pathological hallmark of synucleinopathies such as Parkinson's disease. mdpi.com Preclinical models have been developed to study the mechanisms of α-synuclein toxicity and to test potential therapeutic interventions. Rasagiline has shown beneficial effects in these models, suggesting it can directly interfere with the pathogenic processes initiated by α-synuclein.

In vitro and in vivo studies indicate that rasagiline can prevent the toxic oligomerization and aggregation of α-synuclein. mdpi.com This is a critical finding, as the accumulation of these toxic species is thought to drive neuroinflammation, mitochondrial dysfunction, and eventual neurodegeneration. mdpi.commdpi.com Furthermore, rasagiline may counteract the detrimental effects of α-synuclein on neurotrophic factor signaling. Pathological α-synuclein can block the TrkB receptor, preventing the neuroprotective actions of BDNF on dopaminergic neurons. nih.gov Evidence suggests that rasagiline can attenuate this toxic interaction between α-synuclein and the BDNF/TrkB signaling pathway, thereby restoring a crucial neuronal survival mechanism. nih.gov

In a transgenic mouse model expressing human wild-type α-synuclein, long-term treatment with rasagiline was shown to rescue certain olfactory deficits, a common non-motor symptom in Parkinson's disease that is linked to α-synuclein pathology. lu.se This functional improvement highlights the potential of rasagiline to counteract the consequences of α-synuclein accumulation in the nervous system.

Table 3: Compound Names Mentioned

Compound Name
This compound
Rasagiline
Selegiline
Brain-Derived Neurotrophic Factor (BDNF)
Glial Cell Line-Derived Neurotrophic Factor (GDNF)
Alpha-Synuclein
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
Bcl-2
Bcl-xL
Bad
Bax
GluR1

Preclinical in Vivo Models of Neurological Disorders and Rasagiline S Effects

Rodent Models of Parkinson's Disease Pathogenesis

Rodent models that replicate key pathological features of Parkinson's disease (PD) are crucial for developing and testing new therapeutic agents. nih.gov The most established models involve the use of neurotoxins like 6-hydroxydopamine (6-OHDA) or the overexpression of proteins such as alpha-synuclein (B15492655), which is a major component of Lewy bodies found in the brains of PD patients. nih.govmdpi.com

Rasagiline (B1678815) has demonstrated protective effects in various in vitro models against a number of dopaminergic toxins, including 6-OHDA. nih.gov In vivo studies using the 6-OHDA model have been instrumental in the development of drugs like Rasagiline for the symptomatic treatment of PD. nih.gov This model induces a loss of dopaminergic neurons, mimicking a key aspect of Parkinson's disease pathology. unimi.it

Furthermore, in a transgenic mouse model overexpressing human wild-type alpha-synuclein, which leads to progressive olfactory deficits, Rasagiline treatment has shown promise. plos.org This model is significant as impaired olfaction is recognized as an early non-motor symptom of PD. plos.org The accumulation of alpha-synuclein is a central element in the pathogenesis of PD. mdpi.com

Assessment of Motor and Non-Motor Behavioral Phenotypes

The evaluation of both motor and non-motor symptoms is critical in preclinical PD research to fully capture the complexity of the disease. nih.gov In rodent models, motor impairments are assessed through a variety of behavioral tests that measure locomotor activity, motor coordination, and rotational behavior. nih.gov Non-motor features, such as depression, anxiety, and cognitive deficits, are also evaluated using specific behavioral paradigms. nih.gov

In a transgenic mouse model expressing human wild-type α-synuclein, Rasagiline treatment was found to rescue odor detection and discrimination abilities, which are considered non-motor symptoms. plos.org However, it did not show an effect on short-term olfactory memory in the same model. plos.org In a study using a chronic mouse model of PD induced by MPTP and probenecid, a variety of non-motor dysfunctions including olfactory deficits, thermal hyperalgesia, anxiety, depression, cognitive decline, and gastrointestinal dysfunction were observed alongside motor abnormalities. frontiersin.org While this study established a comprehensive phenotype, the direct effects of Rasagiline were not the primary focus.

Behavioral PhenotypeModelRasagiline Effect
Odor Detectionα-synuclein overexpression mouse modelRescued deficit plos.org
Odor Discriminationα-synuclein overexpression mouse modelRescued deficit plos.org
Short-term Olfactory Memoryα-synuclein overexpression mouse modelNo improvement plos.org

Histopathological and Neurochemical Endpoint Analysis

Histopathological and neurochemical analyses provide direct evidence of a drug's effect on the underlying pathology of Parkinson's disease. Key endpoints include the count of dopaminergic neurons and the levels of dopamine (B1211576) in the brain.

In a study using a dopaminergic cell line, Rasagiline demonstrated protection against cell death induced by a combination of paraquat (B189505) and alpha-synuclein overexpression. nih.gov This protective effect was associated with a reduction in superoxide (B77818) generation and an increase in cellular glutathione (B108866) levels, indicating an antioxidant effect. nih.gov Furthermore, Rasagiline showed a trend towards ameliorating the fall in mitochondrial membrane potential and reduced caspase-3 activation, suggesting an inhibition of mitochondria-mediated apoptosis. nih.gov In a rat model of PD using lactacystin (B1674225) injections, Rasagiline was also found to have neuroprotective effects. nih.gov

Studies have shown that Rasagiline can induce the expression of neurotrophic factors like glial-cell-line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF) in vitro, which may protect dopaminergic neurons. openaccessjournals.com In rats treated with Rasagiline, microdialysis revealed an increase in extracellular striatal dopamine levels. openaccessjournals.com

EndpointModelRasagiline's Effect
Caspase-3 ActivationDopaminergic cell line with paraquat and α-synucleinReduction nih.gov
Superoxide GenerationDopaminergic cell line with paraquat and α-synucleinReduction nih.gov
Cellular Glutathione LevelsDopaminergic cell line with paraquat and α-synucleinIncrease nih.gov
Mitochondrial Membrane PotentialDopaminergic cell line with paraquat and α-synucleinTrend towards amelioration nih.gov
Neuronal Loss3-NP-induced in a transgenic mouse model of multiple system atrophySignificant reduction in striatum, substantia nigra pars compacta, cerebellar cortex, pontine nuclei, and inferior olives nih.gov
Extracellular Striatal DopamineRat microdialysisElevation openaccessjournals.com

Models of Acute Brain Injury

The neuroprotective potential of Rasagiline has also been investigated in preclinical models of acute brain injury, such as traumatic brain injury (TBI) and ischemic stroke. alzdiscovery.org

In a mouse model of closed head injury, early administration of Rasagiline accelerated the recovery of motor function and spatial memory. nih.gov Similarly, in a rat model of ischemic stroke (middle cerebral artery occlusion), Rasagiline treatment improved outcomes. nih.govresearchgate.net

Reduction of Cerebral Edema and Lesion Volume

Cerebral edema, or brain swelling, is a critical factor in the secondary injury cascade following acute brain injury. nih.gov In a mouse model of closed head injury, Rasagiline was found to reduce cerebral edema by approximately 40-50%. nih.gov

In a rat model of stroke induced by middle cerebral artery occlusion (MCAO), Rasagiline treatment significantly reduced the infarct size by 48.6% and the necrotic brain area by 35-50%. nih.govresearchgate.net

Injury ModelEndpointRasagiline's Effect
Closed Head Injury (Mouse)Cerebral EdemaReduced by ~40-50% nih.gov
Ischemic Stroke (Rat MCAO)Infarct SizeReduced by 48.6% nih.govresearchgate.net
Ischemic Stroke (Rat MCAO)Necrotic Brain AreaReduced by 35-50% researchgate.net

Functional Recovery Assessments

Assessing functional recovery is a key outcome measure in preclinical models of acute brain injury. In a mouse model of closed-head traumatic brain injury, Rasagiline accelerated the recovery of motor function. researchgate.net In a rat model of ischemic stroke, Rasagiline treatment led to a 32.7% improvement in the neurological severity score and significantly improved cognitive function as tested in a water maze. nih.govresearchgate.net

Investigation in Other Preclinical Neurodegenerative Models

The potential therapeutic applications of Rasagiline have been explored in other neurodegenerative conditions, most notably Amyotrophic Lateral Sclerosis (ALS).

Advanced Drug Delivery Systems for Preclinical Applications of Rasagiline

Design and Optimization of Novel Formulations (e.g., microspheres, in situ gels)

The development of advanced drug delivery systems for Rasagiline (B1678815) Mesylate is a key area of preclinical research aimed at overcoming the limitations of conventional oral administration. nih.govnih.gov Strategies focus on creating formulations that provide controlled, sustained release and can be targeted directly to the brain, such as injectable microspheres and intranasal in situ gels. mdpi.comnih.gov

Microspheres: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and polycaprolactone (B3415563) (PCL) are commonly used to encapsulate Rasagiline Mesylate into microspheres. nih.govnih.gov The oil-in-water (O/W) emulsion and water-in-oil-in-water (W/O/W) double emulsion solvent evaporation methods are standard techniques for their preparation. nih.gov A modified emulsion-phase separation method has also been developed to achieve high drug-loading and encapsulation efficiency. nih.gov The optimization of these formulations involves adjusting parameters such as the drug-to-polymer ratio and the manufacturing process to control particle size and drug loading. nih.govijper.org For instance, research has shown that PLGA microspheres can be formulated to provide a constant drug release for up to two weeks. nih.gov Similarly, PCL-based microspheres have been designed for a once-a-month subcutaneous administration, which is a significant advantage for patients who have difficulty swallowing. nih.gov

In Situ Gels: For direct nose-to-brain delivery, thermosensitive and mucoadhesive in situ gels are being developed. These formulations are liquid at room temperature for ease of administration and transform into a gel at physiological temperatures within the nasal cavity. tandfonline.comgazi.edu.tr Polymers such as Poloxamer 407, Poloxamer 188, and mucoadhesive agents like chitosan (B1678972) and Carbopol 934 P are frequently used. tandfonline.comnih.gov Optimization involves achieving a suitable sol-gel transition temperature (typically between 28–33°C) and viscosity to ensure prolonged residence time on the nasal mucosa. tandfonline.comnih.gov Some advanced formulations incorporate drug-loaded nanoparticles, such as transferosomes or solid lipid nanoparticles (SLNs), within the in situ gel to further enhance brain bioavailability and targeting. mdpi.comgazi.edu.tr For example, a transferosomal in situ gel composed of phosphatidylcholine, sodium deoxycholate, pectin, and Pluronic polymers demonstrated significantly enhanced brain bioavailability in rats. mdpi.comnih.gov Another approach involves a dual-controlled system combining Rasagiline-loaded microspheres within an injectable in situ forming implant, designed to reduce initial burst release and extend the release period. nih.gov

Table 1: Characteristics of Preclinical Rasagiline Formulations

Formulation Type Polymer(s) / Key Components Preparation Method Key Optimized Feature Reference
PLGA Microspheres Poly(lactic-co-glycolic acid) (PLGA) O/W emulsion-solvent evaporation Constant drug release for two weeks nih.gov
PCL Microspheres Polycaprolactone (PCL) pH-based solubility changes Suitable for once-a-month injection nih.gov
Intranasal In Situ Gel Poloxamer 407, Poloxamer 188, Chitosan Simple mixing Gelation temperature of 28–33°C tandfonline.comnih.gov
Transferosomal In Situ Gel Phosphatidylcholine, Pectin, Pluronic F-127 Thin-film hydration followed by dispersion in gel High entrapment efficiency (95.73%) mdpi.comnih.gov
Microsphere-Gel Implant PLGA, In situ gel matrix Emulsion-phase separation and dispersion Dual-controlled, long-term release (60 days) nih.gov
Chitosan-Coated PLGA-NPs PLGA, Chitosan Double emulsification-solvent evaporation Mean particle size of 122.38 nm tandfonline.com

In Vitro Release Kinetics and Stability Studies

In vitro studies are crucial for characterizing the performance and predicting the in vivo behavior of novel Rasagiline Mesylate formulations. These studies focus on drug release profiles, release kinetics, and the stability of the formulation under various conditions.

In Vitro Release: Sustained-release formulations are designed to release Rasagiline Mesylate over an extended period, from two weeks to as long as 60 days. nih.govnih.gov PLGA microspheres have demonstrated a constant, zero-order release rate of 62.3 µ g/day from a 20 mg sample over two weeks. nih.gov A dual-controlled microsphere-in-gel system was shown to have no initial burst release and provided drug release for up to 60 days. nih.gov In contrast, intranasal gel formulations typically release the drug more rapidly; for instance, gels with mucoadhesive polymers showed a retarded release compared to a simple solution, which released the entire drug content in under 30 minutes. tandfonline.com The release mechanism often follows Fickian diffusion, as indicated by analyses using the Korsmeyer-Peppas equation. tandfonline.com

In Vitro Stability: Stability studies are performed to ensure the formulation maintains its critical quality attributes over time. For solid lipid nanoparticles (SLNs), formulations were stored for up to 3 months at both standard (25°C/60% RH) and accelerated (40°C/75% RH) conditions. innovareacademics.in The stored samples were evaluated for particle size, drug content, and entrapment efficiency, with results indicating good stability. innovareacademics.in Similarly, optimized microsphere formulations tested for stability over six months at 30°C and 40°C showed minimal changes in particle size, drug entrapment efficiency, and drug release profiles. ukaazpublications.com The compatibility of Rasagiline Mesylate with various excipients like Chitosan, Stearic acid, and Poloxamer 407 has been confirmed through methods such as FTIR and DSC, ensuring the stability of the final formulation. innovareacademics.in

Table 2: Summary of In Vitro Release and Stability Findings

Formulation Type Release Duration Release Kinetics/Key Finding Stability Conditions Stability Finding Reference
PLGA Microspheres 14 days Constant release (62.3 µg/day) Not specified Not specified nih.gov
Microsphere-Gel Implant 60 days No initial burst release Not specified Not specified nih.gov
Intranasal In Situ Gel < 24 hours Release retarded by mucoadhesive polymers Not specified Not specified tandfonline.com
Solid Lipid Nanoparticles Not specified Not specified 25°C/60% RH & 40°C/75% RH for 3 months Good stability in particle size and drug content innovareacademics.in
Optimized Microspheres > 12 hours 97% release maintained 30°C/65% RH & 40°C/75% RH for 6 months Stable particle size and entrapment efficiency ukaazpublications.comijper.org

In Vivo Pharmacological Evaluation of Sustained-Release Systems in Animal Models

Preclinical evaluation in animal models, primarily rats, is essential to determine the in vivo efficacy and pharmacokinetic profiles of advanced Rasagiline Mesylate delivery systems. These studies compare the novel formulations against conventional administration routes, such as oral solutions or standard injections.

Pharmacokinetic Evaluation: Pharmacokinetic studies demonstrate the ability of sustained-release systems to alter the drug's absorption, distribution, and elimination. An injectable microsphere-gel implant system, when administered intramuscularly to rats, resulted in a significantly lower peak plasma concentration (Cmax) of 26.69 ng/mL compared to single systems of microspheres (374.91 ng/mL) or in situ gel (274.93 ng/mL). nih.gov This indicates a substantially reduced initial burst release. nih.gov Oral administration of optimized microspheres in Wistar rats showed a prolonged half-life (t1/2) of 6.32 hours compared to 3.2 hours for the pure drug, and a higher total drug exposure (AUC) of 34.22 ng.h/mL versus 22.63 ng.h/mL, confirming sustained release and improved bioavailability. ukaazpublications.com For nose-to-brain delivery systems, an intranasally administered transferosomal in situ gel led to enhanced brain bioavailability (131.17%) in rats compared to an intravenous solution. mdpi.comnih.gov

Pharmacodynamic Evaluation: The therapeutic effectiveness of these formulations is often tested in neurotoxin-induced models of Parkinson's disease, such as those using rotenone (B1679576) or 6-hydroxydopamine (6-OHDA). nih.govsrce.hr In a rotenone-induced rat model, animals treated with Rasagiline-loaded PLGA microspheres (administered every two weeks) showed a robust neuroprotective effect, reverting behavioral deficits and neuronal degeneration in the substantia nigra. nih.govnih.gov The efficacy was comparable to or better than daily injections of the drug in solution. nih.gov Similarly, in a 6-OHDA rat model, a microsphere-gel implant significantly reduced contralateral rotation behavior and improved dopamine (B1211576) levels in the brain after 28 days. nih.gov Polycaprolactone microspheres administered once a month also significantly improved behavioral and biochemical markers in a rotenone model, with effects comparable to daily oral administration of the drug. nih.gov

Table 3: In Vivo Pharmacokinetic and Pharmacodynamic Outcomes in Animal Models

Formulation Type Animal Model Key Pharmacokinetic Finding Key Pharmacodynamic Finding Reference
Microsphere-Gel Implant Wistar Rats (6-OHDA model) Cmax significantly lower than single systems (26.69 vs. ~300 ng/mL) Reduced rotational behavior; improved dopamine levels nih.gov
PLGA Microspheres Wistar Rats (Rotenone model) Not specified Reversal of catalepsy and akinesia; neuroprotection nih.govnih.gov
Oral Microspheres Wistar Rats Higher AUC (34.22 vs. 22.63 ng.h/mL) and longer t1/2 (6.32 vs. 3.2 h) than pure drug Not specified ukaazpublications.com
Intranasal In Situ Gel Rabbits & Wistar Rats 4-6 fold increase in bioavailability vs. oral solution Significant improvement in brain uptake vs. nasal solution tandfonline.comnih.gov
PCL Microspheres Rats (Rotenone model) Not specified Improved locomotor activity and grip strength nih.gov
Intranasal Transferosomal Gel Rats Enhanced brain bioavailability (131.17%) vs. IV solution Not specified mdpi.comnih.gov

Comparative Preclinical Pharmacology and Chemical Biology of Rasagiline and Analogues

Structure-Activity Relationships of Propargylamines

The propargylamine (B41283) functional group is a cornerstone for a class of potent, irreversible inhibitors of monoamine oxidase B (MAO-B). mdpi.comdovepress.com The key to their mechanism is the propargyl group (a three-carbon chain with a carbon-carbon triple bond), which is essential for the irreversible covalent binding to the flavin adenine (B156593) dinucleotide (FAD) cofactor within the MAO active site. nih.govnih.gov

The inhibitory mechanism involves the FAD cofactor catalyzing the oxidation of the propargylamine's amine group to an iminium cation. nih.govwiley.com This creates a reactive Michael acceptor, which is then susceptible to nucleophilic attack by the N(5) atom of the flavin ring, leading to the formation of a stable, covalent adduct that deactivates the enzyme. nih.govwiley.com

Structure-activity relationship (SAR) studies have elucidated several key features that govern the potency and selectivity of these inhibitors:

The Propargylamine Moiety : This group is considered essential for the irreversible inhibition of MAO enzymes. dovepress.com Its presence is a defining characteristic of potent inhibitors like rasagiline (B1678815) and selegiline (B1681611). mdpi.com

Stereochemistry : Chirality plays a crucial role. For instance, rasagiline, the R(+) enantiomer of N-propargyl-1-aminoindan, is a highly potent and selective MAO-B inhibitor. In contrast, its S(–) enantiomer is a very weak and poorly selective MAO inhibitor. wikipedia.org

Substitutions : The nature of the substituent attached to the nitrogen atom significantly influences activity and selectivity. The indane ring system in rasagiline contributes to its high affinity and selectivity for the MAO-B active site. Modifications to this structure, such as creating derivatives with different alkyl or aryl groups, can alter inhibitory potency and the selectivity between MAO-A and MAO-B. researchgate.net For example, designing molecules that combine the propargylamine feature with other chemical scaffolds, such as 1,2,3-triazoles, has been explored to create novel MAO-B inhibitors. researchgate.netuab.cat

Research into various propargylamine analogues demonstrates a range of inhibitory activities, highlighting the chemical features that enhance binding affinity and selectivity.

Compound/Analogue ClassKey Structural FeatureImpact on MAO-B InhibitionReference
Rasagiline (R-enantiomer)R-configuration of the N-propargyl-1-aminoindan structure.Potent and highly selective irreversible inhibition of MAO-B. wikipedia.org
TVP-1022 (S-enantiomer)S-configuration of the N-propargyl-1-aminoindan structure.Very weak and poorly selective MAO inhibitor. wikipedia.org
Triazolylalkyl PropargylaminesIncorporation of a 1,2,3-triazole ring linked to the propargylamine moiety.Identified several lead compounds with MAO-B potencies in the submicromolar to low micromolar range and high selectivity over MAO-A. researchgate.net
Quaternary Propargylamines with Internal AlkynePropargylamine scaffold bearing an internal alkyne instead of a terminal one.Showed significant MAO-B inhibition (IC50 values from 152.1 to 164.7 nM), indicating terminal alkynes are not strictly necessary. mdpi.com

Differential Effects Compared to First-Generation MAO-B Inhibitors (e.g., Selegiline)

Rasagiline is considered a second-generation irreversible MAO-B inhibitor, developed after the first-generation compound, selegiline. nih.gov While both are propargylamine-based irreversible inhibitors of MAO-B, they exhibit notable pharmacological and metabolic differences. mdpi.comnih.gov

The primary distinctions include potency and metabolic pathways. Rasagiline is a more potent inhibitor of MAO-B than selegiline. wikipedia.orgtandfonline.com Studies in animal models and cell cultures show rasagiline to be approximately five times more potent than selegiline. This difference in potency is reflected in their clinical applications. frontiersin.org

A crucial differentiating factor lies in their metabolites. mdpi.com

Selegiline is metabolized in the liver into L-methamphetamine and L-amphetamine. tandfonline.com There has been concern that these amphetamine-like metabolites could have undesirable sympathomimetic and psychostimulant effects. wikipedia.org

Rasagiline is metabolized by CYP1A2 into its major metabolite, (R)-1-aminoindan. mdpi.com This metabolite is not amphetamine-like and is itself considered to have neuroprotective properties in some experimental models, independent of MAO inhibition. wikipedia.orgmdpi.comnih.gov

Furthermore, some studies suggest differences in their effects on dopamine (B1211576) neurochemistry beyond simple MAO-B inhibition. In rat striatum experiments, selegiline was found to enhance the release of dopamine, an effect not observed with rasagiline. mdpi.com Interestingly, rasagiline was found to antagonize this enhancer effect of selegiline when the two were co-administered. mdpi.com

Pharmacological PropertyRasagilineSelegilineReference
GenerationSecond-generationFirst-generation nih.gov
MAO-B Inhibition PotencyMore potent (5-10 fold higher than selegiline)Less potent wikipedia.org
Metabolites(R)-1-aminoindan (non-amphetamine, neuroprotective)L-methamphetamine and L-amphetamine (amphetamine-like) wikipedia.orgmdpi.comtandfonline.com
Dopamine Enhancer ActivityDoes not exhibit enhancer activityExhibits enhancer activity on dopaminergic transmission mdpi.com
Selectivity for MAO-BHighly selective and irreversibleSelective and irreversible tandfonline.comfrontiersin.org

Utilization of Click Chemistry with Labeled Analogues in Chemical Biology Research

The unique mechanism of propargylamine inhibitors, involving the formation of a stable covalent adduct with the MAO enzyme, makes them excellent candidates for developing chemical biology tools. nih.govwiley.com Specifically, they are used as scaffolds for activity-based protein profiling (ABPP), a powerful technique to study enzyme function directly in complex biological systems. nih.gov

The strategy involves synthesizing analogues of propargylamine inhibitors, like rasagiline, that incorporate a bioorthogonal handle—typically a terminal alkyne or an azide (B81097) group. wiley.com This handle does not interfere with the inhibitor's ability to bind to its target enzyme. Once the labeled analogue has covalently bound to the active MAO enzyme, the bioorthogonal handle is available for a "click chemistry" reaction. acs.orgnih.gov

The most common click reaction used is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. acs.orgresearchgate.net This reaction allows a reporter molecule, such as a fluorophore (for imaging) or biotin (B1667282) (for affinity purification and mass spectrometry), to be "clicked" onto the enzyme-inhibitor complex. nih.gov

This ABPP approach enables several research applications:

Target Identification and Profiling : Labeled probes based on MAO inhibitors can be used in cell lysates or even living cells to visualize and identify active MAO enzymes. nih.govwiley.com Probes based on non-selective inhibitors like pargyline (B1678468) can label both MAO-A and MAO-B, while probes based on selective inhibitors can distinguish between the isoforms. nih.gov

Enzyme Activity Visualization : By using a fluorescent reporter tag, the location and level of active MAO enzymes can be visualized within cells or tissues using gel electrophoresis and fluorescence scanning. nih.govnih.gov

Drug Discovery : This method can be used to screen for new inhibitors by seeing if a test compound can compete with the ABPP probe for binding to the target enzyme. nih.gov

The synthesis of these probes is often straightforward, starting with a core structure like pargyline or deprenyl (B1670267) and attaching a linker with a terminal alkyne group, which can then be used in subsequent click chemistry reactions. nih.govwiley.com This fusion of irreversible enzyme inhibition with bioorthogonal chemistry provides a powerful platform for studying the functional proteome of flavin-dependent oxidases. nih.govacs.org

Future Research Directions and Methodological Advancements

Exploration of Additional Molecular Targets and Off-Target Effects

While Rasagiline (B1678815) is a well-established selective and irreversible inhibitor of MAO-B, which helps increase dopamine (B1211576) levels in the brain, research suggests it may possess neuroprotective properties that extend beyond this primary mechanism. alzdiscovery.orgwikipedia.orgmdpi.com Studies in preclinical models have indicated that Rasagiline can activate the anti-apoptotic protein Bcl-2 and inhibit the opening of the mitochondrial permeability transition pore, actions that contribute to neuronal survival. alzdiscovery.org The use of rac Rasagiline-13C3 Mesylate can be instrumental in clarifying these and other potential off-target effects.

By tracing the labeled compound within cellular and animal models, researchers can identify its binding partners and metabolic products with greater accuracy. This could uncover previously unknown interactions with other proteins or cellular pathways. For instance, there is interest in whether MAO inhibitors might have applications in other areas, such as oncology, due to the overexpression of MAO in some cancer cells. nih.gov The ability to track the precise molecular journey of Rasagiline could validate new therapeutic targets or explain idiosyncratic drug responses.

Table 1: Potential Molecular Mechanisms of Rasagiline Beyond MAO-B Inhibition

Potential Mechanism Investigated Effect Relevance to Neuroprotection
Bcl-2 Family Regulation Upregulation of anti-apoptotic Bcl-2 proteins. alzdiscovery.org Prevents programmed cell death (apoptosis) in neurons. mdpi.com
Mitochondrial Protection Inhibition of the mitochondrial permeability transition pore (mPTP). alzdiscovery.org Maintains mitochondrial integrity and prevents the release of apoptotic factors.
Neurotrophic Factor Induction Increases levels of Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF). mdpi.com Promotes the survival, growth, and differentiation of neurons.
APP Processing Promotes the non-amyloidogenic processing of amyloid precursor protein (APP). alzforum.org May reduce the formation of amyloid-beta plaques, a hallmark of Alzheimer's disease.
Iron Chelation Precursor for multi-target drugs (e.g., M30) with iron-chelating properties. alzdiscovery.org Reduces oxidative stress caused by excess iron in the brain.

Development of Advanced In Vitro and In Vivo Preclinical Models

The development of more sophisticated preclinical models is crucial for bridging the gap between laboratory research and clinical success in neurodegenerative diseases. nih.govemulatebio.com While traditional animal models have been invaluable, there is a push towards models that more accurately replicate human pathology. aginganddisease.orgmichaeljfox.org this compound is a key tool for enhancing the utility of these advanced models.

Advanced In Vitro Models:

Human Induced Pluripotent Stem Cells (hiPSCs): Patient-derived hiPSCs can be differentiated into specific neuronal populations (e.g., dopaminergic neurons) or complex 3D structures like midbrain organoids. nih.govfrontiersin.org These models can replicate disease-specific pathologies such as α-synuclein aggregation. nih.gov Using labeled Rasagiline in these systems allows for precise tracking of its uptake, metabolism, and effect on cellular pathways in a human-relevant genetic context. pharmiweb.com

Organs-on-Chips: Microfluidic devices that model the architecture and function of human organs, such as the neurovascular unit or the blood-brain barrier (BBB), are emerging as powerful tools. emulatebio.comfrontiersin.org The Emulate Brain-Chip, for example, aims to provide a comprehensive model of the neurovascular unit. emulatebio.com this compound can be used to quantify BBB penetration and assess neuroinflammatory responses with high precision in these dynamic systems.

Advanced In Vivo Models:

Genetically Engineered Rodent Models: Mice and rats with specific genetic mutations (e.g., LRRK2, SNCA) that cause familial Parkinson's disease offer a way to study disease mechanisms in a living organism. aginganddisease.orgtaconic.com

Non-Human Primate (NHP) Models: NHP models, such as MPTP-lesioned macaques, provide a platform for evaluating therapeutic efficacy, pharmacokinetics, and biodistribution in a system highly similar to humans. atuka.com

In these models, this compound enables detailed pharmacokinetic studies, allowing researchers to measure drug concentrations in specific brain regions and correlate them with behavioral or pathological outcomes.

Innovations in Isotopic Labeling Applications for Mechanistic Toxicology and Drug-Drug Interaction Research

Stable isotope labeling is a cornerstone of modern drug metabolism and safety assessment. acs.orgnih.govsymeres.com The use of ¹³C-labeled compounds like this compound provides significant advantages in mechanistic toxicology and the study of drug-drug interactions (DDIs). acs.orgresearchgate.net

Mechanistic Toxicology: By using labeled compounds, researchers can definitively trace the metabolic fate of a drug, distinguishing its metabolites from endogenous molecules. alfa-chemistry.comnih.gov This is crucial for identifying potentially reactive metabolites that could be responsible for toxicities. acs.org The combination of stable isotope labeling with high-resolution mass spectrometry and NMR allows for the precise structural elucidation of metabolites and helps establish a mechanistic link between metabolism and any observed toxicity. acs.orgnih.gov

Drug-Drug Interaction (DDI) Studies: DDIs are a major concern in clinical practice. Labeled compounds are used in "cocktail" studies to probe the activity of specific metabolic enzymes, such as the cytochrome P450 (CYP) family. researchgate.net For example, a labeled probe substrate can be administered with a new drug candidate to see if the new drug inhibits or induces the metabolism of the probe, providing clear evidence of a potential DDI. This compound can be used as an internal standard for quantifying unlabeled Rasagiline in such studies, ensuring high accuracy and sensitivity.

Table 2: Applications of ¹³C-Labeling in Drug Metabolism and Safety Studies

Research Area Application of this compound Methodological Advantage
Metabolite Identification Tracing the metabolic fate of Rasagiline. alfa-chemistry.com Unambiguously distinguishes drug metabolites from endogenous compounds, aiding in structural elucidation. acs.orgnih.gov
Pharmacokinetics (ADME) Quantifying absorption, distribution, metabolism, and excretion. acs.org Serves as an ideal internal standard for LC-MS analysis, enabling precise quantification of the parent drug and its metabolites. youtube.com
Mechanistic Toxicology Investigating the formation of reactive metabolites. acs.org Helps link specific metabolic pathways to potential toxicities by tracing the origin of adducts. nih.gov
Drug-Drug Interactions (DDI) Used as an internal standard in studies assessing the impact of co-administered drugs on Rasagiline's metabolism (e.g., via CYP1A2). wikipedia.org Allows for accurate quantification in complex biological matrices, improving the reliability of DDI assessments. researchgate.net

Application of this compound in Multi-Omics Research Workflows

Multi-omics approaches, which integrate data from genomics, proteomics, and metabolomics, offer a holistic view of biological systems. Stable isotope labeling is a transformative technique within these fields. pharmiweb.comcreative-proteomics.com this compound can be integrated into multi-omics workflows to provide a dynamic understanding of its effects on cellular networks.

Metabolomics and Fluxomics: In metabolomics, ¹³C-labeled compounds are used to trace the flow of carbon atoms through metabolic pathways (metabolic flux analysis). creative-proteomics.comcreative-proteomics.comcreative-proteomics.com By treating cells or organisms with labeled Rasagiline, researchers can observe how it perturbs central carbon metabolism and other pathways. This can reveal how the drug alters cellular energy states or biosynthetic processes, providing new insights into its mechanism of action and potential metabolic liabilities. nih.gov

Proteomics: While not a direct application for labeling the drug itself, the principles of stable isotope labeling are central to quantitative proteomics (e.g., SILAC). Insights gained from metabolomic studies using labeled Rasagiline can guide targeted proteomic experiments to investigate changes in the expression of metabolic enzymes or other relevant proteins.

Integrated Systems Biology: Ultimately, the data generated from using this compound can be integrated with transcriptomic and proteomic data. nih.gov For example, if a metabolomics study with labeled Rasagiline reveals a change in a specific pathway, researchers can then look at gene and protein expression data to see if the enzymes in that pathway are upregulated or downregulated. This integrated approach allows for the construction of comprehensive models of the drug's action and its systemic effects. acs.orgnih.gov

Q & A

Q. What statistical approaches are optimal for analyzing time-dependent inhibition data in MAO-B studies?

  • Answer : Use a two-step kinetic model: (1) Pre-incubate enzyme with inhibitor, (2) add substrate and measure residual activity. Fit data to the Kitz-Wilson equation to derive kinact/KI values. Replicate with ≥3 independent enzyme preparations to assess variability .

Methodological Notes

  • Experimental Design : Include negative controls (e.g., MAO-B knockout models) and positive controls (selegiline) to validate assay conditions .
  • Data Validation : Use Bland-Altman plots for method comparison studies and Cohen’s kappa for inter-rater reliability in imaging/histological analyses .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo neurotoxicity studies, particularly for isotopic compound disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.